molecular formula C21H23BrN4O4S2 B2931859 Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 362501-28-8

Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2931859
CAS RN: 362501-28-8
M. Wt: 539.46
InChI Key: GXFUOVLAJCUZOQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a heterocyclic amine, and thienopyrimidinone, a sulfur and nitrogen-containing heterocycle. It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached .


Molecular Structure Analysis

The compound contains several functional groups including an ester (carboxylate), a thioether, a ketone, and an aromatic bromine substituent. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate and its derivatives are explored in chemical synthesis, focusing on creating heterocyclic compounds with potential therapeutic applications. Researchers have developed novel methods for synthesizing diverse heterocyclic frameworks, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from related compounds. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Biological Activities

The exploration of ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate derivatives extends to evaluating their antimicrobial and biological activities. Compounds derived from this chemical structure have been synthesized and tested for their effectiveness against various microorganisms and as potential anti-inflammatory drugs. This research underscores the importance of such compounds in developing new antimicrobial agents with specific biological activities (Lahsasni et al., 2018).

Metal Complex Formation and Structural Analysis

The compound and its derivatives have been used to form complexes with metals like Ni(II), Zn(II), and Cd(II), analyzed through spectroscopic and DFT techniques. These studies offer insights into the coordination chemistry of such compounds, contributing to the field of inorganic chemistry. The structural analysis of these complexes provides valuable information on their potential applications in materials science and catalysis (Prakash et al., 2014).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 4-[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O4S2/c1-2-30-21(29)25-10-8-24(9-11-25)17(27)13-32-20-23-16-7-12-31-18(16)19(28)26(20)15-5-3-14(22)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUOVLAJCUZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

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